Enadoline
Overview
Description
Synthesis Analysis
The synthesis of Enadoline involves a complex process that starts from 1, 4-cyclohexadione, leading through various steps including condensation, spirocyclization, reduction, epoxidation, and finally the epoxy ring opening with methylamine. This results in a mixture of aminoethanols which upon further processing, including ring closure and cleavage, leads to the formation of a key intermediate. This intermediate is then acylated with 4-benzofuranacetic acid using the coupling agent CDI to form Enadoline (Jiao Ping, 2001). Another method involves the synthesis of 4-Chloromethylbenzofuran from 2,3-dimethylanisole in seven steps, followed by the preparation of the corresponding Grignard reagent which reacts with , SOCl2, and PD130812 to give , showcasing an innovative approach to Enadoline synthesis (Y. Pu, J. Scripko, C. C. Huang, 1995).
Scientific Research Applications
Pharmacodynamic Effects : Enadoline increases measures like sedation, confusion, and dizziness, and produces visual distortions and feelings of depersonalization in humans. It also increases urinary output. However, high doses can lead to psychotomimetic effects. This study compares its effects with butorphanol and hydromorphone, suggesting potential utility in substance abuse pharmacotherapy (Walsh et al., 2001).
Modulation of Glutamate Release : Enadoline influences glutamate release in rat and marmoset striatal synaptosomes, which may have implications for treating Parkinson's disease (Hill & Brotchie, 1995).
Analgesic Efficacy in Postsurgical Pain : Enadoline showed analgesic efficacy similar to morphine in postsurgical pain, but with a shorter duration and was associated with dose-limiting neuropsychiatric adverse events (Pande et al., 1996).
Antihyperalgesic and Antiallodynic Actions : Enadoline is effective in blocking the development of thermal hyperalgesia as well as static and dynamic allodynia in a rat model of postoperative pain. It's suggested to have potential as a pre-emptive antihyperalgesic and antiallodynic agent (Field et al., 1999).
Neuroprotective Effect in Cerebral Ischaemia : Enadoline exhibits neuroprotective efficacy in rat models of focal cerebral ischaemia. It provides dose-dependent amelioration of cortical damage without significantly affecting physiological parameters (Hayward et al., 1993).
Brain Microdialysis Study : A study found that unbound plasma concentrations may predict brain extracellular fluid concentrations of enadoline, which is essential for understanding its neuroprotective doses (Hinton & Hudson, 1999).
Antinociceptive Actions in Neonatal and Adult Rats : Enadoline was found to be a potent antinociceptive agent in the formalin test, with neonates being more sensitive than adults. This suggests that kappa-opioid agonists might be particularly potent in certain types of pain (McLaughlin et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20-,21-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYBVLCYODBJQ-HFMPRLQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047258 | |
Record name | Enadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enadoline | |
CAS RN |
124378-77-4 | |
Record name | Enadoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124378-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enadoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124378774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enadoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENADOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJL283326C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ENADOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7677 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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